molecular formula C14H17ClO B7940289 3-Chlorophenyl cycloheptyl ketone CAS No. 1443310-47-1

3-Chlorophenyl cycloheptyl ketone

Cat. No.: B7940289
CAS No.: 1443310-47-1
M. Wt: 236.73 g/mol
InChI Key: RNGPQOVNQHHDRB-UHFFFAOYSA-N
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Description

3-Chlorophenyl cycloheptyl ketone is a cyclic ketone featuring a seven-membered cycloheptyl ring attached to a 3-chlorophenyl group via a ketone functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of complex natural products such as Cortistatin A, where its seven-membered B-ring structure is critical . Its synthesis often involves fragmentation of cyclopropyl ketones using reagents like samarium iodide (SmI₂) followed by acidic workup, yielding cycloheptyl ketones in high efficiency (84% yield) . The compound’s stability and reactivity are influenced by its ring size, substituent position, and electronic effects, making it a subject of interest in comparative studies with structurally related molecules.

Properties

IUPAC Name

(3-chlorophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGPQOVNQHHDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278032
Record name Methanone, (3-chlorophenyl)cycloheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-47-1
Record name Methanone, (3-chlorophenyl)cycloheptyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chlorophenyl)cycloheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl cycloheptyl ketone typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the cycloheptanone to form the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-Chlorobenzoic acid or its esters.

    Reduction: 3-Chlorophenyl cycloheptyl alcohol.

    Substitution: Various substituted 3-chlorophenyl derivatives.

Scientific Research Applications

3-Chlorophenyl cycloheptyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorinated aromatic ring may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Effects

The following table summarizes key structural and functional differences between 3-chlorophenyl cycloheptyl ketone and its closest analogs:

Compound Name Molecular Formula Molecular Weight Ring Size Chlorine Position Key Properties/Applications Synthesis Method
This compound C₁₃H₁₅ClO 222.71 g/mol 7 Para (3rd) Intermediate in natural product synthesis SmI₂-mediated cyclopropane fragmentation
3-Chlorophenyl cyclohexyl ketone C₁₂H₁₃ClO 208.68 g/mol 6 Para (3rd) Industrial intermediate Not specified in evidence
3-(3-Chlorophenyl)cyclobutanone C₁₀H₉ClO 180.63 g/mol 4 Para (3rd) High ring strain; reactive in ring-opening reactions Likely via [2+2] cycloaddition or similar
o-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO 208.68 g/mol 5 Ortho (2nd) Lower thermal stability due to steric strain Conventional ketone synthesis methods
Key Observations:
  • Ring Size and Stability: Larger rings (e.g., cycloheptyl) exhibit reduced ring strain compared to smaller counterparts (cyclopentyl, cyclobutanone). For instance, 3-(3-chlorophenyl)cyclobutanone’s four-membered ring introduces significant strain, enhancing its reactivity in ring-opening reactions . Cycloheptyl ketones are more thermally stable, making them preferable in multi-step syntheses requiring robust intermediates .
  • Substituent Position :

    • The para-substituted chlorine (3rd position) in 3-chlorophenyl derivatives minimizes steric hindrance compared to ortho-substituted analogs (e.g., o-chlorophenyl cyclopentyl ketone). Ortho-substitution leads to steric clashes between the chlorine and adjacent groups, reducing stability .
  • Synthetic Accessibility: Cycloheptyl ketones are synthesized via specialized methods like SmI₂-mediated cyclopropane fragmentation, whereas smaller cyclic ketones (e.g., cyclobutanone) may require alternative strategies such as photochemical [2+2] cycloadditions .

Functional Group and Application Contrasts

Ketones vs. Tetrazoles

While this compound is a ketone intermediate, 1-(3-chlorophenyl)-1H-tetrazole () represents a nitrogen-rich heterocycle with distinct applications. Key differences include:

  • Energetic Properties : The tetrazole derivative exhibits explosive performance (detonation velocity: 4409 m/s) due to its high nitrogen content and exothermic decomposition into radicals like 3-chlorophenyl and tetrazole .
  • Thermal Behavior : Ketones like this compound undergo thermal decomposition at higher thresholds compared to tetrazoles, which decompose explosively at lower temperatures .
Pharmaceutical vs. Industrial Use
  • Pharmaceutical Intermediates : Cycloheptyl and cyclohexyl ketones are pivotal in synthesizing bioactive molecules (e.g., Cortistatin A), leveraging their ring flexibility for target binding .
  • Industrial Applications : Simpler analogs like 3-chlorophenyl cyclohexyl ketone are used in bulk chemical processes, as indicated by their safety data sheets .

Data Gaps and Research Challenges

  • Physical Properties: Limited data exist on the melting/boiling points and solubility of this compound. These properties are inferred from analogs (e.g., cyclohexyl variant: MW 208.68 g/mol) .
  • Dehydrogenation Challenges: Converting cycloheptyl ketones to dienones (e.g., for Cortistatin A) remains problematic due to the lack of chemoselective conditions for dehydrogenation .

Biological Activity

3-Chlorophenyl cycloheptyl ketone is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorinated phenyl group attached to a cycloheptyl ketone. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Cycloheptyl Group : This may be achieved through Grignard reactions or other coupling methods.
  • Introduction of the Chlorophenyl Group : This can involve electrophilic aromatic substitution or other halogenation techniques.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorinated phenyl group enhances lipophilicity, facilitating membrane penetration and interaction with various proteins and enzymes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can form reversible covalent bonds with active sites on enzymes, leading to inhibition of their activity.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways related to inflammation and cancer.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in vitro and in vivo models.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by modulating pathways such as Hedgehog signaling .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine production in macrophages
AnticancerInhibition of tumor growth in cell lines

Case Studies

  • Antimicrobial Efficacy :
    In a study examining the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, suggesting high potency.
  • Anti-inflammatory Mechanism :
    A recent investigation into the anti-inflammatory effects revealed that this compound effectively reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases.
  • Cancer Research :
    In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

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